N-(2-Bromobenzyl)oxetan-3-amine
Overview
Description
The compound features a bromobenzyl group attached to an oxetane ring, which imparts unique chemical properties and reactivity.
Biochemical Analysis
Biochemical Properties
N-(2-Bromobenzyl)oxetan-3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . This interaction highlights its potential in synthetic chemistry and its ability to form complex structures through biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo ring-opening reactions suggests that it may play a role in modulating cellular activities by interacting with specific cellular components . Detailed studies on its cellular effects are still needed to fully understand its impact on different cell types.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting or activating their functions. For example, its interaction with zwitterionic π-allylpalladium leads to the formation of medium-sized heterocycles, indicating its ability to modulate enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Factors such as stability, degradation, and long-term effects on cellular function need to be considered. The compound’s stability and degradation rates can influence its efficacy and impact on cellular processes. Long-term studies are essential to determine any potential adverse effects or changes in cellular function resulting from prolonged exposure to this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to undergo ring-opening reactions suggests its involvement in metabolic processes that require the formation of medium-sized heterocycles . Detailed studies on its metabolic pathways are necessary to understand its role in cellular metabolism fully.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding its transport mechanisms can provide insights into its bioavailability and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with biomolecules and its overall impact on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)oxetan-3-amine typically involves the reaction of 2-bromobenzylamine with oxetan-3-one. The process can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity . One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic attack on the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromobenzyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-Bromobenzyl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Bromobenzyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzyl group can engage in π-π interactions with aromatic residues, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Oximinooxetane: A precursor for energetic materials and other oxetane derivatives.
Oxetan-3-one: A key intermediate in the synthesis of various oxetane compounds.
2-Methyleneoxetane: Known for its reactivity in ring-opening and ring-expansion reactions.
Uniqueness
N-(2-Bromobenzyl)oxetan-3-amine stands out due to its unique combination of a bromobenzyl group and an oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIYOYNALDGDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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